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molecular formula C11H14N2O B1360108 6-Methoxytryptamine CAS No. 3610-36-4

6-Methoxytryptamine

Cat. No. B1360108
M. Wt: 190.24 g/mol
InChI Key: VOCGEKMEZOPDFP-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

Diisobutylaluminum hydride (1 M in toluene, 15 mL) was slowly added to a suspension of 2-(6-methoxy-1H-indol-3-yl)ethylamine (250 mg) in 20 mL of toluene. The resulting clear solution was refluxed for 10 h, then cooled to 0° C. and quenched by the careful addition of 20 mL of 1:1 methyl alcohol:water. The mixture was stirred for 15 min at rt and filtered to remove the precipitated aluminum salts. The solvent was evaporated to yield 158 mg of 3-(2-amino-ethyl)-1H-indol-6-ol.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C[O:12][C:13]1[CH:21]=[C:20]2[C:16]([C:17]([CH2:22][CH2:23][NH2:24])=[CH:18][NH:19]2)=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[NH2:24][CH2:23][CH2:22][C:17]1[C:16]2[C:20](=[CH:21][C:13]([OH:12])=[CH:14][CH:15]=2)[NH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
250 mg
Type
reactant
Smiles
COC1=CC=C2C(=CNC2=C1)CCN
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear solution was refluxed for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
quenched by the careful addition of 20 mL of 1:1 methyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated aluminum salts
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NCCC1=CNC2=CC(=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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